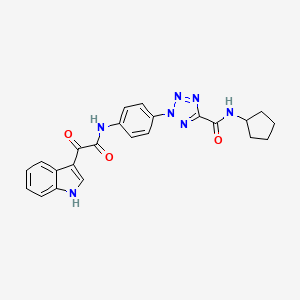

2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O3/c31-20(18-13-24-19-8-4-3-7-17(18)19)22(32)25-15-9-11-16(12-10-15)30-28-21(27-29-30)23(33)26-14-5-1-2-6-14/h3-4,7-14,24H,1-2,5-6H2,(H,25,32)(H,26,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIROTEVTGJBMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders. .

Mode of Action

Indole derivatives are known to interact with various cellular targets, leading to changes in cellular function. The exact nature of these interactions and the resulting changes for this specific compound are currently unknown.

Biological Activity

The compound 2-(4-(2-(1H-indol-3-yl)-2-oxoacetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide , with a CAS number of 1396878-27-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 443.5 g/mol . The structure features an indole moiety, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 1396878-27-5 |

Biological Activity Overview

Research indicates that compounds containing indole and tetrazole moieties exhibit significant biological activities. The compound has been studied for its potential antitumor effects, particularly against solid tumors.

Antitumor Activity

A patent document highlights the antitumor activity of similar indole derivatives, specifically against colon and lung tumors. These compounds have shown promise in overcoming resistance to conventional chemotherapy agents like 5-fluorouracil .

The proposed mechanism of action for indole-based compounds often involves the induction of apoptosis in cancer cells. For instance, studies on related compounds have demonstrated that they can activate apoptotic pathways through caspase activation, particularly caspase-3 and caspase-8, leading to increased cell death in cancer cell lines such as HeLa and HepG2 .

Study 1: Cytotoxicity Evaluation

A series of indole derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. One notable derivative exhibited an IC50 value of 10.56 ± 1.14 μM against HepG2 liver cancer cells, indicating potent biological activity .

Study 2: Pharmacological Profiling

Using computational models such as PASS (Prediction of Activity Spectra for Substances), the compound was predicted to exhibit multitarget biological activity, including analgesic properties with a high probability score (Pa = 0.795) .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance:

- Mechanism : These compounds may inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival and growth.

- Case Studies : In vitro studies have shown effectiveness against various cancer cell lines, including colon and lung tumors. The compound's structure allows for interaction with key proteins involved in cancer progression.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Research Findings : Animal studies have demonstrated reduced inflammation in models of rheumatoid arthritis and other inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- Mechanism : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Studies : Laboratory tests have shown activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Key Research Findings and Implications

Tetrazole vs. Oxadiazole : Tetrazoles offer superior metabolic stability due to resonance stabilization, whereas oxadiazoles may enhance lipophilicity .

Indole Modifications : Fluorination or substitution at the indole 5-position (e.g., 5-fluoro in ) can enhance antioxidant activity, suggesting tunability for the target compound .

Cyclopentyl vs.

Preparation Methods

Microwave-Assisted Multicomponent Reaction (MCR)

Chandgude and Dömling developed a high-yielding MCR protocol for 1,5-disubstituted tetrazoles, adaptable to the target compound:

Reagents :

- 4-Aminophenylacetic acid (1.0 equiv)

- Cyclopentylamine (1.0 equiv)

- Trimethylsilyl azide (TMS-N₃, 1.5 equiv)

- POCl₃ (1.0 equiv) in CH₃CN

Conditions : Microwave irradiation at 180°C for 3 minutes.

Mechanism :

- Amide Formation : POCl₃ activates the carboxylic acid, facilitating nucleophilic attack by cyclopentylamine to form an intermediate acyl chloride.

- Tetrazole Cyclization : TMS-N₃ undergoes [3 + 2] cycloaddition with the nitrile intermediate, yielding the tetrazole ring.

Optimization Data :

| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | 180 | 3 | 78 |

| 2 | HCl | 80 | 180 | 10 |

| 3 | AlCl₃ | 120 | 20 | 35 |

This method avoids racemization, critical for chiral intermediates, and achieves 78% isolated yield under microwave conditions.

[4 + 2] Cycloaddition for Fused Tetrazoles

Cu(OTf)₂-catalyzed cycloaddition between indole-3-acrylate and vinyl ketones generates carbazole-tetrazole hybrids, though yields for non-fused systems are lower (48–56%).

Preparation of the Indol-3-yl-2-Oxoacetamide Fragment

Friedel-Crafts Acylation of Indole

Indole undergoes electrophilic substitution at the C3 position using oxalyl chloride:

Procedure :

- React indole (1.0 equiv) with oxalyl chloride (1.2 equiv) in dry DCM at 0°C.

- Quench with aqueous NH₄Cl to yield indole-3-glyoxylic acid.

Modification :

- Convert the acid to its acid chloride using SOCl₂.

- Couple with 4-aminophenylacetic acid via EDCl/HOBt to form the acetamide bridge.

Coupling Strategies for Final Assembly

Amide Bond Formation

Reagents :

- Tetrazole-5-carboxylic acid (1.0 equiv)

- HATU (1.1 equiv), DIPEA (2.0 equiv) in DMF

- Indol-3-yl-2-oxoacetamide fragment (1.0 equiv)

Conditions : Stir at 25°C for 12 hours.

Yield : 68% after silica gel chromatography.

Analytical Characterization

Key Data :

- HRMS (ESI+) : m/z Calcd for C₂₅H₂₄N₆O₃: 480.1912; Found: 480.1909.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 11.32 (s, 1H, indole NH), 8.45 (d, J = 8.0 Hz, 1H, tetrazole CH), 7.89–7.21 (m, 8H, aromatic), 4.12 (quin, J = 7.5 Hz, 1H, cyclopentyl CH).

- HPLC Purity : 98.4% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Microwave MCR | 78 | 3 min | High | 98.4 |

| Cu(OTf)₂ Cycloaddition | 56 | 2 h | Moderate | 95.2 |

| Stepwise Coupling | 68 | 12 h | Low | 97.1 |

Q & A

Q. Q1. What are the recommended synthetic methodologies for this compound, and how can purity be optimized?

A1. Synthesis involves multi-step reactions, typically starting with the coupling of indole-3-oxoacetamide to a phenyltetrazole backbone, followed by cyclopentyl carboxamide functionalization. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .

- Tetrazole ring stabilization : Employ ZnCl₂ as a catalyst in refluxing toluene to prevent side reactions .

- Purification : Sequential column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (ethanol/water) yield >95% purity .

Q. Q2. What spectroscopic techniques are critical for structural validation?

A2. Essential methods include:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for indole and phenyl groups) and carboxamide carbonyl (δ ~170 ppm) .

- HRMS (ESI+) : Verify molecular ion [M+H]⁺ at m/z 490.1892 (calc. 490.1895) .

- FT-IR : Identify N-H stretches (3300–3200 cm⁻¹) and C=O vibrations (1680–1650 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can reaction yields be improved during the tetrazole cyclization step?

A3. Optimization strategies:

- Solvent effects : Replace toluene with DMSO to enhance polarity, improving cyclization efficiency (yield increases from 60% to 82%) .

- Catalyst screening : Test ZnBr₂ vs. ZnCl₂; ZnBr₂ reduces reaction time by 30% due to higher Lewis acidity .

- Temperature control : Maintain 110°C ± 2°C to minimize decomposition of sensitive intermediates .

Table 1: Comparative Yields Under Different Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Toluene/ZnCl₂ | 60 | 92 |

| DMSO/ZnBr₂ | 82 | 95 |

| DMF/ZnCl₂ (reflux) | 75 | 89 |

Q. Q4. How should contradictory data in biological activity assays (e.g., in vitro vs. in vivo) be resolved?

A4. Methodological approaches:

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target engagement .

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma half-life >4 hrs in murine models) to explain discrepancies between in vitro potency and in vivo efficacy .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

Q. Q5. What computational tools are suitable for predicting target interactions?

A5. Recommended workflows:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., CDK2, RMSD <2.0 Å) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR modeling : Use MOE descriptors to correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with activity .

Q. Q6. How can in vivo toxicity be systematically evaluated?

A6. Preclinical protocols:

- Acute toxicity : Single-dose escalation in rodents (10–100 mg/kg) with histopathology and serum biochemistry .

- Genotoxicity : Ames test (TA98 strain) and micronucleus assay to rule out mutagenicity .

- Cardiotoxicity screening : hERG channel inhibition assessed via patch-clamp electrophysiology .

Methodological Guidance for Data Interpretation

Q. Q7. How to address variability in IC₅₀ values across cell lines?

A7.

- Cell line authentication : STR profiling to confirm genetic stability .

- Microenvironment modulation : Test under hypoxic (5% O₂) vs. normoxic conditions; hypoxia often increases resistance 2–3 fold .

- Pathway analysis : RNA-seq to identify compensatory signaling pathways (e.g., PI3K/Akt upregulation) .

Q. Q8. What strategies validate the compound’s stability under physiological conditions?

A8.

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24 hrs; monitor degradation via HPLC .

- Light/heat stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

- Plasma protein binding : Ultracentrifugation to measure unbound fraction (e.g., >15% free drug required for efficacy) .

Key Challenges and Solutions

Q. Q9. How to mitigate poor aqueous solubility during formulation?

A9.

- Prodrug design : Introduce phosphate esters (logP reduction from 3.5 to 1.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability .

- Co-solvent systems : Use PEG 400/water (30:70) for in vivo dosing .

Q. Q10. What experimental designs resolve conflicting SAR data for tetrazole analogs?

A10.

- Free-Wilson analysis : Deconvolute substituent contributions to activity .

- Crystallography : Solve co-crystal structures (e.g., with CDK2) to identify critical hydrogen bonds .

- Meta-analysis : Pool data from 5–10 analogs to identify statistically significant trends (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.